1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid
Description
1-{[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid is a chromene-piperidine hybrid compound characterized by a 4H-chromen-4-one core substituted with a hydroxy group at position 5, a phenyl group at position 2, and an oxy-acetyl linker at position 7. This acetyl group is further connected to a piperidine ring bearing a carboxylic acid substituent at position 8.
Properties
Molecular Formula |
C23H21NO7 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
1-[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C23H21NO7/c25-17-10-16(30-13-21(27)24-8-6-15(7-9-24)23(28)29)11-20-22(17)18(26)12-19(31-20)14-4-2-1-3-5-14/h1-5,10-12,15,25H,6-9,13H2,(H,28,29) |
InChI Key |
FAZUZUMGVSABPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the condensation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study synthesized new propanamide derivatives and evaluated their anticancer activities, showing efficacy against various cancer cell lines .
- Case Study : A series of piperidine derivatives were tested for their ability to inhibit cancer cell proliferation, revealing several compounds with IC50 values in the low micromolar range.
-
Antimicrobial Properties :
- The compound's structure suggests potential antibacterial and antifungal activities. Studies have shown that piperidine derivatives can inhibit bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .
- Data Table : Antimicrobial activity of synthesized piperidine derivatives:
Compound ID Bacterial Strain Inhibition Zone (mm) 1 E. coli 15 2 S. aureus 18 3 Candida albicans 12
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
- Case Study : A study evaluated the enzyme inhibition capabilities of various synthesized compounds, reporting that some derivatives exhibited strong inhibitory activity with IC50 values below 5 µM.
Toxicological Studies
While the therapeutic potential is significant, it is crucial to evaluate the toxicity profiles of these compounds. Preliminary studies suggest that while some derivatives exhibit low toxicity, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.
Mechanism of Action
The mechanism of action of 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the MAPK-mTOR pathway, which is involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) share the piperidine-carboxylic acid backbone but differ in substituents on the chromene ring, linker groups, or aromatic systems. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
*Calculated based on structural components.
Physicochemical and Functional Implications
Chromene Modifications: The target compound’s 5-hydroxy-4-oxo-2-phenylchromen-7-yl group enables strong hydrogen bonding and π-π interactions, critical for binding to biological targets like enzymes or receptors. In contrast, the 4-butyl-7-methylchromen-2-one analog () replaces hydroxy/oxo groups with hydrophobic alkyl chains, favoring membrane penetration but reducing polar interactions .
The spirochromene-piperidine system () introduces conformational rigidity, which may restrict binding to flexible active sites but improve metabolic stability .
Carboxylic Acid Role : The piperidine-4-carboxylic acid group in the target compound and analogs (e.g., ) provides a negatively charged moiety at physiological pH, facilitating solubility and ionic interactions with positively charged residues in proteins.
Biological Activity
1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications. The compound features a complex structure that integrates a chromenone moiety, which is known for various biological activities, including antioxidant and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 402.4 g/mol. The compound can be represented by the following structural formula:
Antioxidant Activity
Research indicates that compounds containing the chromenone structure exhibit significant antioxidant properties. The hydroxyl groups present in the chromenone moiety can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
This compound has shown promising results in vitro against various cancer cell lines. A study demonstrated that derivatives of chromenones exhibit cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. The specific IC50 values for different cancer types remain to be fully characterized for this particular compound, but related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cell lines .
Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. The potential mechanism involves modulation of excitatory amino acid transporters (EAATs), which are crucial for maintaining glutamate homeostasis in the brain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance antioxidant activity |
| Piperidine Ring | Contributes to binding affinity in target proteins |
| Acetyl Group | Potentially increases solubility and bioavailability |
Case Studies
- Anticancer Activity : A study involving chromenone derivatives indicated that modifications at the phenolic position significantly enhance cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The presence of electron-donating groups on the aromatic ring was found to increase activity .
- Neuroprotection : In a rodent model of Alzheimer's disease, a related chromenone compound demonstrated significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic strategies for preparing 1-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperidine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Chromene Core Formation : Condensation of resorcinol derivatives with phenylacetic acid to generate the 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol scaffold .
Acetylation : Reaction of the chromene hydroxyl group with chloroacetyl chloride to introduce the acetyloxy linker.
Piperidine Coupling : Amide bond formation between the acetylated chromene and piperidine-4-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
Purification via recrystallization (e.g., using acetic acid) and characterization by IR and NMR are critical to confirm intermediate structures .
Q. How can researchers structurally characterize this compound and validate its purity?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the chromene aromatic protons (δ 6.5–8.0 ppm), acetyloxy methylene (δ 4.3–4.5 ppm), and piperidine carbons (δ 40–60 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for chromen-4-one and carboxylic acid) .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+ expected at m/z ~463.4) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation of the chromene ring and hydrolysis of the acetyloxy group .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free chromen-7-ol or piperidine-4-carboxylic acid) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up the reaction?
- Methodological Answer :
- Reaction Conditions :
- Use microwave-assisted synthesis to reduce reaction time for condensation steps (e.g., 150°C, 30 min) .
- Optimize stoichiometry of coupling agents (e.g., 1.2 eq EDC to prevent side reactions) .
- Work-Up : Liquid-liquid extraction with ethyl acetate/water (3:1) to recover intermediates efficiently .
- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) to enhance acetylation efficiency .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation or chromene planarity .
- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify discrepancies in tautomeric forms .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the acetyloxy linker .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the chromene phenyl group (e.g., electron-withdrawing substituents) or piperidine nitrogen (e.g., alkylation) to assess bioactivity changes .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen-bonding (chromen-4-one carbonyl) and hydrophobic (piperidine ring) features .
Q. How can impurity profiling be conducted during synthesis?
- Methodological Answer :
- LC-MS/MS : Identify impurities using a gradient elution (0.1% formic acid in acetonitrile/water) and monitor for byproducts like unreacted chloroacetyl intermediates .
- NMR Relaxation Studies : Detect trace solvents (e.g., DMF) via 13C NMR T1 relaxation times .
- Stability-Indicating Methods : Stress testing under heat (60°C) and humidity (75% RH) to quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
